molecular formula C18H17ClN4O3S B5201392 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B5201392
M. Wt: 404.9 g/mol
InChI Key: GZQFMIBABLCMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves the inhibition of protein kinase C and activation of adenosine monophosphate-activated protein kinase. These activities lead to changes in cellular signaling pathways, which can have a range of biological effects.
Biochemical and Physiological Effects:
2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. The compound has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments is its high potency and specificity. This makes it a useful tool for studying cellular signaling pathways and identifying potential drug targets. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One area of interest is the development of new drugs based on the compound's biological activities. Another area of research is the investigation of the compound's effects on different cell types and in different disease models. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves the reaction of 4-(4-nitrophenyl)piperazine with thionyl chloride to produce 4-(4-nitrophenyl)piperazin-1-yl chloride. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been studied for its potential applications in scientific research. This compound has been found to have a range of biological activities, including inhibition of protein kinase C and activation of adenosine monophosphate-activated protein kinase. These activities make it a promising compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFMIBABLCMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.